molecular formula C30H34FN5O5 B1674048 Frakefamide CAS No. 188196-22-7

Frakefamide

Cat. No. B1674048
M. Wt: 563.6 g/mol
InChI Key: GTPHQORJKFJIRB-JTQLPTLWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Frakefamide is a synthetic, fluorinated linear tetrapeptide with the amino acid sequence Tyr-D-Ala-(p-F)Phe-Phe-NH2 . It acts as a peripherally-specific, selective μ-opioid receptor agonist . Despite its inability to penetrate the blood-brain-barrier and enter the central nervous system, frakefamide has potent analgesic effects . Unlike centrally-acting opioids like morphine, it does not produce respiratory depression, indicating that its antinociceptive effects are mediated by peripheral μ-opioid receptors .


Synthesis Analysis

Frakefamide was synthesized from its amino acid monomers in seven steps . The synthesis was performed in 70-L equipment, and the final product was obtained in 70% overall yield and in 99.5% purity .


Molecular Structure Analysis

The molecular formula of Frakefamide is C30H34FN5O5 . Its molar mass is 563.630 g·mol−1 .

Scientific Research Applications

Peripheral Opioid Properties and Effects on Ventilation

Frakefamide (FF) is a novel peripherally acting µ-opioid receptor agonist. A study by Modalen et al. (2006) in "Anesthesia & Analgesia" explored FF's effects on hypercarbic and hypoxic ventilation at steady-state, revealing no signs of central respiratory depression after a 6-hour constant infusion. This supports the peripheral action of the compound, contrasting with morphine's dose-dependent central depression during hypercarbic ventilatory response and mild depression of hypoxic ventilatory response (Modalen et al., 2006).

In another study, Modalen et al. (2005) further investigated FF's effects on resting ventilation compared with morphine and placebo. They found that FF did not cause central respiratory depression, suggesting only peripheral µ-opioid agonist activity in humans, unlike morphine (Modalen et al., 2005).

Future Directions

Frakefamide was under development for the treatment of pain by AstraZeneca and Shire but was shelved after phase II clinical trials . The future directions of Frakefamide are not explicitly mentioned in the available resources.

properties

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34FN5O5/c1-18(34-29(40)24(32)15-20-9-13-23(37)14-10-20)28(39)36-26(17-21-7-11-22(31)12-8-21)30(41)35-25(27(33)38)16-19-5-3-2-4-6-19/h2-14,18,24-26,37H,15-17,32H2,1H3,(H2,33,38)(H,34,40)(H,35,41)(H,36,39)/t18-,24+,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPHQORJKFJIRB-JTQLPTLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)F)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701030318
Record name Frakefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Frakefamide

CAS RN

188196-22-7
Record name Frakefamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188196227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Frakefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701030318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRAKEFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM32B4GU70
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Frakefamide
Reactant of Route 2
Reactant of Route 2
Frakefamide
Reactant of Route 3
Frakefamide
Reactant of Route 4
Frakefamide
Reactant of Route 5
Reactant of Route 5
Frakefamide
Reactant of Route 6
Frakefamide

Citations

For This Compound
55
Citations
HM Franzén, G Bessidskaia, V Abedi… - … process research & …, 2002 - ACS Publications
… Frakefamide (1a) is a tetrapeptide with an amide function at the C-terminus (Figure 1). The amino acid sequence of frakefamide is l… Frakefamide (1a) has shown interesting properties for …
Number of citations: 11 pubs.acs.org
ÅÖ Modalen, H Quiding, J Frey, L Westman… - Anesthesia & …, 2005 - journals.lww.com
IMPLICATIONS: Frakefamide, a novel potent analgesic, did not impair resting ventilation while morphine caused significant depression, supporting a peripheral action only of …
Number of citations: 10 journals.lww.com
MDB Swedberg, C Velasquez, M Ståhlberg - researchgate.net
Methods Several groups of male Wistar rats were trained to discriminate 10.0 µmol/kg of subcutaneously administered morphine given 30 minutes prior to training sessions, from no drug…
Number of citations: 0 www.researchgate.net
Å Österlund Modalen - 2004 - openarchive.ki.se
… In studies IV and V frakefamide was investigated during resting … analysed for frakefamide, morphine and its metabolites. … that frakefamide do not interfere with regulation of breathing. …
Number of citations: 0 openarchive.ki.se
ÅÖ Modalen, H Quiding, J Frey, L Westman… - Anesthesia & …, 2006 - journals.lww.com
IMPLICATIONS: Frakefamide, a novel analgesic, did not depress hypercapnic or hypoxic ventilation, which indicates that it does not cause central depression and hence is not likely to …
Number of citations: 16 journals.lww.com
L Alari, K Payza, G Ekström - 10th World Congress on Pain, San Diego, 2002
Number of citations: 3
J Becktor, S Isaksson, B Hägglöw - 10th World Congress on Pain, San Diego, 2002
Number of citations: 3
B Hägglöf, V Molnar, B Jonzon - 10th World Congress on Pain, San Diego, 2002
Number of citations: 2
E Jacobsson, V Aasboe, B Hägglöf - 10th World Congress on Pain, San Diego, 2002
Number of citations: 3
I vivo Activity
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.